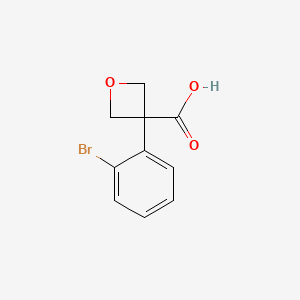

3-(2-Bromophenyl)oxetane-3-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-(2-bromophenyl)oxetane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c11-8-4-2-1-3-7(8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHHVLFDEIGCKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=CC=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Oxidative Conversion of 3-Hydroxymethyl-oxetanes to Oxetane-3-carboxylic Acids

The most established and documented method to prepare 3-substituted oxetane-3-carboxylic acids, including aryl-substituted ones like 3-(2-bromophenyl)oxetane-3-carboxylic acid, is the catalytic oxidation of the corresponding 3-hydroxymethyl-oxetane derivatives.

- Starting Material: 3-(2-Bromophenyl)-3-hydroxymethyl-oxetane (the alcohol precursor).

- Catalyst: Palladium and/or platinum catalysts supported on activated charcoal are commonly used.

- Oxidant: Oxygen or air is bubbled through the reaction mixture.

- Medium: Aqueous alkaline solution, typically sodium hydroxide.

- Temperature: Moderate heating, around 80 °C.

- Pressure: Atmospheric pressure or slightly elevated (0.5 to 10 bar).

- Reaction Monitoring: Oxygen uptake is measured to determine reaction progress.

- Workup: After oxidation, acidification of the reaction mixture liberates the free carboxylic acid, which can be extracted and purified.

This method yields the oxetane-3-carboxylic acid in high purity and excellent yield, often exceeding 95%, and avoids harsh conditions that could cause polymerization or decomposition of the sensitive oxetane ring.

Representative Example (Adapted):

| Parameter | Condition/Value |

|---|---|

| Starting material | 3-(2-Bromophenyl)-3-hydroxymethyl-oxetane |

| Catalyst | 5% Pd on activated charcoal |

| Activator | Trace Bi(NO3)3·5H2O (optional) |

| Base | 2.2 M NaOH aqueous solution |

| Temperature | 80 °C |

| Pressure | Atmospheric (1 bar) |

| Oxidant | Oxygen gas |

| Reaction time | 3 hours (until oxygen uptake ceases) |

| Workup | Acidify to pH 1 with H2SO4, extract with organic solvent (e.g., methyl isobutyl ketone) |

| Yield | Typically >95% |

| Purity | >99% by GC or NMR |

This procedure is supported by patents and literature describing the oxidation of 3-hydroxymethyl-oxetanes to their corresponding carboxylic acids, including aryl-substituted variants.

Alternative Synthetic Routes: Photocatalytic Cyclization from Alcohols

Recent advances have introduced novel synthetic disconnections for oxetane formation via photocatalytic C–H functionalization of native alcohols. Although these methods primarily focus on oxetane ring construction rather than direct carboxylic acid formation, they provide potential routes to substituted oxetanes that can be further oxidized.

- Catalyst: Iridium photocatalysts or organic photocatalysts (e.g., 4CzIPN).

- Reagents: Diphenyl vinyl sulfonium triflate derivatives.

- Conditions: Irradiation under visible light, followed by base-promoted cyclization.

- Yields: High yields (up to 97%) of oxetane products have been reported.

While this method is promising for preparing complex oxetane frameworks, it typically requires subsequent functional group transformations to introduce the carboxylic acid moiety.

Notes on Stability and Isomerization of Oxetane-3-carboxylic Acids

It is important to note that oxetane-3-carboxylic acids, especially those with aromatic substituents such as 2-bromophenyl, may exhibit instability under certain conditions:

- Isomerization: These acids can isomerize into lactones or other cyclic structures upon heating or prolonged storage.

- Stabilizing Substituents: Bulky or heteroaromatic groups can stabilize the acid form.

- Handling: Careful control of temperature and storage conditions is necessary to maintain compound integrity.

This behavior impacts purification and storage strategies for this compound and should be considered in preparation protocols.

Summary Table: Preparation Methods Overview

| Method | Starting Material | Catalyst & Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| Catalytic oxidation of 3-hydroxymethyl-oxetane | 3-(2-Bromophenyl)-3-hydroxymethyl-oxetane | Pd or Pt catalyst, aqueous NaOH, O2, 80 °C, atmospheric pressure | >95% yield, >99% purity | Most practical and high-yielding method; mild conditions |

| Photocatalytic C–H functionalization | Native alcohol precursors | Iridium or organic photocatalyst, vinyl sulfonium triflate, visible light, base | Up to 97% oxetane formation (further oxidation needed) | Novel method for oxetane ring formation; requires additional steps for acid |

| Notes on isomerization | This compound | Avoid high heat; store properly | Stability varies | Potential for lactone formation; affects storage and handling |

化学反应分析

Substitution Reactions

The bromine atom on the phenyl ring acts as a leaving group in nucleophilic aromatic substitution (SNAr) or aliphatic substitution reactions. For example:

-

SNAr with amines replaces Br with NH₂ groups under basic conditions.

-

Aliphatic substitution involves radical intermediates, as observed in photoredox-catalyzed alkylation .

Mechanism:

The bromine’s electronegativity activates the aromatic ring for nucleophilic attack, while the oxetane ring stabilizes adjacent radicals .

Oxidation and Reduction

-

Oxidation: KMnO₄ converts the carboxylic acid to ketones or lactones under acidic conditions.

-

Reduction: LiAlH₄ reduces the carboxylic acid to alcohols, while NaBH₄ selectively targets ketones.

Table 2: Oxidation/Reduction Products

| Reaction Type | Reagent | Major Product | Reference |

|---|---|---|---|

| Oxidation | KMnO₄ | Ketone derivatives | |

| Reduction | LiAlH₄ | Alcohol derivatives |

Photoredox-Catalyzed Radical Reactions

Visible light-driven photoredox catalysis generates tertiary oxetane radicals, enabling:

Table 3: Radical-Mediated Transformations

| Reaction | Catalyst | Radical Precursor | Product | Reference |

|---|---|---|---|---|

| Alkylation | [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ | Oxetane carboxylic acid | 3,3-disubstituted oxetanes | |

| Dimerization | - | Oxetane radicals | Oxetane dimers |

Stability and Isomerization

Fluorinated analogs show greater stability under storage conditions compared to non-halogenated oxetanes. The oxetane ring’s rigidity mitigates isomerization, while the carboxylic acid group enhances solubility .

科学研究应用

Medicinal Chemistry

The structural characteristics of 3-(2-Bromophenyl)oxetane-3-carboxylic acid make it a valuable building block in drug design:

- Drug Development : Compounds with oxetane rings are often explored for their ability to enhance the pharmacological properties of drugs. The carboxylic acid moiety can facilitate interactions with biological targets through hydrogen bonding and ionic interactions .

- Synthesis of Bioactive Compounds : Research indicates that oxetane derivatives can serve as precursors for synthesizing novel bioactive molecules, potentially leading to new therapeutic agents .

Organic Synthesis

This compound is utilized in various synthetic methodologies:

- Decarboxylative Reactions : The compound can undergo photoredox-catalyzed decarboxylative alkylation, allowing for the formation of complex molecular architectures from simpler precursors. This method has shown promising yields and selectivity in generating substituted oxetanes .

- Radical Chemistry : The compound's ability to generate radicals under specific conditions opens avenues for further functionalization, making it useful in synthetic organic chemistry .

Material Science

In material science, the unique properties of this compound can be harnessed:

- Polymer Chemistry : The incorporation of oxetane units into polymer matrices can enhance mechanical properties and thermal stability. Research into polymerization techniques involving this compound is ongoing .

- Coatings and Adhesives : Due to its reactivity, this compound may find applications in developing specialized coatings or adhesives that require specific performance characteristics .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Building block for drug synthesis | Enhances pharmacological properties |

| Organic Synthesis | Used in decarboxylative alkylation reactions | High yields and selective functionalization |

| Material Science | Incorporation into polymers and coatings | Improved mechanical properties |

Case Study 1: Photoredox-Catalyzed Reactions

A study demonstrated the successful use of this compound in photoredox-catalyzed decarboxylative alkylation. The reaction yielded various substituted oxetanes with minimal side products, showcasing its utility in synthesizing complex molecules efficiently .

Case Study 2: Polymer Applications

Research into the application of oxetane derivatives in polymer chemistry highlighted the potential for creating materials with enhanced thermal stability and mechanical strength. The incorporation of such compounds into polymer formulations is being actively explored to meet specific industrial needs .

作用机制

The mechanism of action of 3-(2-Bromophenyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxetane ring can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

相似化合物的比较

Positional Isomers of Brominated Phenyloxetane-carboxylic Acids

The position of the bromine atom on the phenyl ring significantly influences physicochemical properties and reactivity:

Key Observations :

Halogen-Substituted Analogs

Replacing bromine with other halogens alters polarity and metabolic stability:

| Compound Name | Halogen | Molecular Weight (g/mol) | Key Data Source |

|---|---|---|---|

| 3-(2-Fluorophenyl)oxetane-3-carboxylic acid | F | 196.18 | |

| 3-(3-Chlorophenyl)oxetane-3-carboxylic acid | Cl | 212.63 |

Key Observations :

Functional Group Modifications

Variations in the oxetane-carboxylic acid scaffold impact applications:

Key Observations :

- Ester Derivatives : The ethyl ester analog (CAS 1370035-61-2) lacks the acidic proton, making it more suitable for lipophilic environments .

- Amino Modifications: Introduction of amino groups (e.g., 3-(aminomethyl)oxetane-3-carboxylic acid) expands utility in peptide mimetics or metal coordination chemistry .

生物活性

3-(2-Bromophenyl)oxetane-3-carboxylic acid is an organic compound with the molecular formula C₁₀H₉BrO₃. It features a unique oxetane ring fused with a carboxylic acid group, which contributes to its chemical reactivity and potential biological activity. This compound has garnered interest in medicinal chemistry due to its structural characteristics, particularly the presence of the bromine atom on the phenyl ring, which may enhance its interactions with biological targets.

Chemical Structure and Properties

The structure of this compound is characterized by:

- Oxetane Ring : A three-membered cyclic ether that influences the compound's reactivity.

- Carboxylic Acid Group : Provides acidity and potential for hydrogen bonding.

- Bromine Substituent : Positioned at the second carbon of the phenyl ring, which may affect electronic properties and biological interactions.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C₁₀H₉BrO₃ |

| Molecular Weight | Approximately 243.08 g/mol |

| Functional Groups | Oxetane, Carboxylic Acid |

| Halogen Substituent | Bromine at 2-position on phenyl ring |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods may include:

- Formation of the Oxetane Ring : Utilizing precursors such as brominated phenols.

- Carboxylation : Introducing the carboxylic acid group through various synthetic pathways.

- Purification : Ensuring high yields and purity through recrystallization or chromatography.

Biological Activity

Research into the biological activity of this compound is still emerging. However, several studies suggest potential applications in drug design and development:

- Medicinal Chemistry Applications : The compound's structure allows it to serve as a building block for synthesizing new pharmaceutical agents. Its carboxylic acid group is common in many drugs, enhancing solubility and bioavailability.

- Interaction Studies : Preliminary studies indicate that halogenated phenyl groups can improve binding affinity to proteins and enzymes. This suggests that this compound may interact favorably with various biological targets, potentially leading to therapeutic applications.

Case Study: Interaction with Biological Targets

A study conducted on similar compounds revealed that halogen substitution often enhances biological activity by increasing lipophilicity and facilitating interactions with lipid membranes or protein binding sites. These findings imply that this compound could exhibit enhanced pharmacological properties compared to non-halogenated analogs.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-(4-Bromophenyl)oxetane-3-carboxylic acid | Bromine at para position | Different steric effects compared to ortho position |

| 3-(Bromomethyl)oxetane-3-carboxylic acid | Bromomethyl instead of bromophenyl | Potentially different biological activities |

| 3-(Phenyl)oxetane-3-carboxylic acid | No halogen substitution | May exhibit different solubility and stability |

常见问题

Q. Key Techniques :

- NMR Spectroscopy : Confirm regiochemistry using - and -NMR. The ortho-bromo substituent causes distinct deshielding in aromatic protons (δ ~7.3–7.8 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (theoretical: ~257.06 g/mol for CHBrO) and isotopic patterns for bromine (1:1 ratio for M/M+2 peaks) .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect trace impurities .

Basic: What safety precautions are critical when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use a fume hood due to potential respiratory irritation .

- Ventilation : Maintain airflow >0.5 m/s to prevent vapor accumulation.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How does the ortho-bromo substituent influence reactivity in medicinal chemistry applications?

The ortho-bromo group enhances steric hindrance, affecting:

- Binding Affinity : Modulates interactions with hydrophobic pockets in target proteins (e.g., kinase inhibitors).

- Metabolic Stability : Reduces oxidative metabolism compared to para-substituted analogs, as shown in CYP450 inhibition assays .

Methodological Tip : Compare activity against 3-(4-Bromophenyl)oxetane-3-carboxylic acid derivatives using in vitro enzymatic assays (e.g., IC measurements) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 60% vs. 85%) may arise from:

- Catalyst Loading : Optimize Pd(PPh) concentration (1–5 mol%) and ligand ratios.

- Temperature Control : Use microwave-assisted synthesis (100–120°C, 30 min) to improve reproducibility .

Validation : Replicate protocols from multiple sources and characterize side products via LC-MS to identify competing pathways (e.g., debromination) .

Advanced: What strategies stabilize the oxetane ring under acidic/basic conditions?

The oxetane ring is prone to hydrolysis. Stabilization methods include:

- Protecting Groups : Introduce a tert-butyl ester to the carboxylic acid moiety during synthesis, which is cleaved post-reaction under mild acidic conditions .

- Buffered Media : Conduct reactions in pH 7–8 phosphate buffer to minimize ring-opening.

- Kinetic Studies : Use -NMR to monitor degradation rates (e.g., half-life >24 hrs at pH 7) .

Advanced: How does this compound compare to fluorophenyl-oxetane analogs in drug discovery?

- Electron-Withdrawing Effects : The bromo group enhances electrophilicity compared to fluoro analogs, improving cross-coupling efficiency but reducing solubility.

- Biological Activity : Fluorophenyl derivatives may exhibit higher membrane permeability (logP difference ~0.5), as shown in Caco-2 cell assays .

Experimental Design : Synthesize both analogs and compare pharmacokinetic profiles (e.g., plasma stability, LogD) .

Advanced: What computational tools predict the conformational flexibility of this compound?

- Molecular Dynamics (MD) : Simulate energy barriers for oxetane ring puckering (e.g., using AMBER force fields).

- Density Functional Theory (DFT) : Calculate torsional angles (C3-O-C3-C=O) to identify low-energy conformers for docking studies .

Validation : Correlate computational data with X-ray crystallography or NOESY NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。